5-Ethoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one
Description
“5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one” is a derivative of Valerophenone . It is an impurity standard for the pharmaceutical Fluvoxamine Maleate . It is also used as a reagent in the synthesis of 5,5-diarylpentadienamides, which are orally available TRPV1 antagonists for the treatment of neuropathic pain .
Synthesis Analysis
The synthesis of “5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one” involves several steps . The process starts with magnesium chips and solvent, followed by the addition of 1-chloro-4-methoxy butane to synthesize 4-methoxyl butyl magnesium chloride. Then, 4-trifluoromethyl benzonitrile is added to the solution to react. After the reaction ends, solid products are obtained after filtering, PH value adjustment, organic phase washing, and solvent steaming out .Molecular Structure Analysis
The molecular formula of “5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one” is C13H15F3O2 . The molecular weight is 260.25 . The IUPAC name is 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one .Chemical Reactions Analysis
“5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one” is used as a reagent in the synthesis of 5,5-diarylpentadienamides . These compounds are TRPV1 antagonists and can be used for the treatment of neuropathic pain .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one” include a molecular weight of 260.25 and a molecular formula of C13H15F3O2 . It is a white solid .Future Directions
properties
IUPAC Name |
5-ethoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3O2/c1-2-19-10-4-3-5-13(18)11-6-8-12(9-7-11)14(15,16)17/h6-9H,2-5,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPQQVMGZBHVGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCCC(=O)C1=CC=C(C=C1)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60605994 | |
Record name | 5-Ethoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60605994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one | |
CAS RN |
61718-83-0 | |
Record name | 5-Ethoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60605994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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